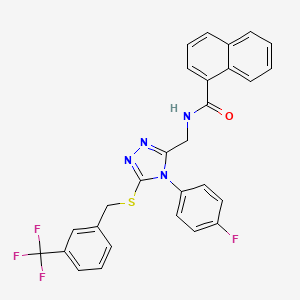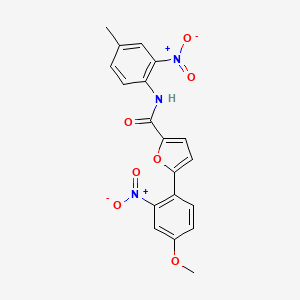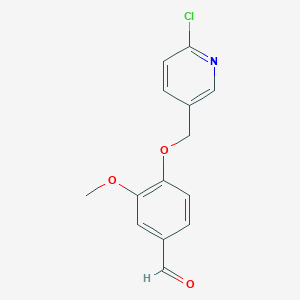
4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2- {4- [ (6-chloropyridin-3-yl)methoxy]phenyl}acetonitrile” is similar to the one you’re asking about . It has a molecular weight of 258.71 and is stored at room temperature . Another similar compound is “(2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone” which is characterized by spectroscopically (HRMS, IR and 1NMR) single crystal X-ray diffraction studies, molecular docking and Hirshfeld surface analysis .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “4-[(6-Chloropyridin-3-yl)methoxy] -2-isopropyl-6-methylpyrimidine” involves a solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine and 2-chloro-5-(chloromethyl)pyridine in DCM . Another compound “(2-((6-chloropyridin-3-yl) methoxy)-5-bromophenyl) (4- chlorophenyl) methanone” was synthesized and resulted in pale yellow crystals .
Molecular Structure Analysis
The molecular structure of similar compounds shows interesting features. For example, in the compound “(2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone”, the pyridine ring and the phenyl ring bridged by the central phenyl ring are nearly coplanar .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For instance, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of some compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are diverse. For instance, the compound “2- {4- [ (6-chloropyridin-3-yl)methoxy]phenyl}acetonitrile” is a powder and is stored at room temperature .
Applications De Recherche Scientifique
Synthesis of Nitrogen-Containing Compounds : The compound has been used in the synthesis of nitrogen-containing compounds. Dikusar and Kozlov (2007) demonstrated the use of similar methoxybenzaldehydes in the synthesis of Schiff bases and benzoacridine derivatives, highlighting their utility in creating complex organic molecules (Dikusar & Kozlov, 2007).
Spectroscopic Studies and Structural Analysis : Özay et al. (2013) synthesized a related compound and characterized it using various spectroscopic techniques, demonstrating the utility of such compounds in studying molecular structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).
Catalytic Applications in Organic Reactions : Tandon et al. (2006) explored the oxidation of similar methoxybenzaldehydes, suggesting potential catalytic applications of these compounds in organic synthesis (Tandon, Baboo, Singh, & Gayatri, 2006).
Crystallographic Evidence and Applications : Adamson et al. (1999) provided insights into the crystal structures of products derived from similar compounds, which can be significant in the field of crystallography and materials science (Adamson et al., 1999).
Synthesis of Novel Organic Compounds : Feng (2011) demonstrated the use of related compounds in the synthesis of novel organic molecules, indicating the broad applicability of these compounds in organic chemistry (Wu Feng, 2011).
Photostability and Oxidation Studies : Arsenyev et al. (2016) investigated the reduction and oxidation of similar compounds, which is relevant in studies of photostability and chemical reactivity (Arsenyev, Baranov, Shurygina, Chesnokov, & Abakumov, 2016).
Schiff Bases Synthesis and Characterization : Tabatabaee et al. (2006) focused on the synthesis of Schiff bases using similar methoxybenzaldehydes, which is important in the field of organic synthesis and material science (Tabatabaee, Ghassemzadeh, Zarabi, & Neumüllerc, 2006).
Application in Polymer Synthesis : Mikroyannidis (1995) explored the use of related compounds in the synthesis of unsaturated cyano-substituted homo- and copolyesters, showing its application in polymer chemistry (Mikroyannidis, 1995).
Propriétés
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-6-10(8-17)2-4-12(13)19-9-11-3-5-14(15)16-7-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWWGGUJXQNESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
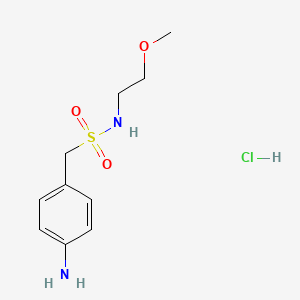
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)
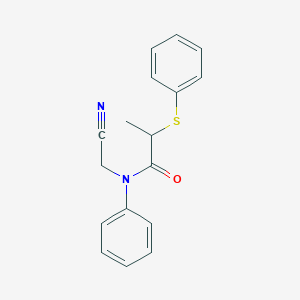

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)
